molecular formula C20H20N2 B287901 N-(2-tert-butylphenyl)-N-(2-quinolinylmethylene)amine

N-(2-tert-butylphenyl)-N-(2-quinolinylmethylene)amine

Cat. No. B287901
M. Wt: 288.4 g/mol
InChI Key: OYBFMRJSFUSTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-N-(2-quinolinylmethylene)amine, commonly known as TBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBQ is a heterocyclic compound that contains both quinoline and tert-butylphenyl groups, which make it a versatile molecule with unique properties.

Mechanism of Action

The mechanism of action of TBQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, TBQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. TBQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBQ has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that TBQ can inhibit the growth of cancer cells, bacteria, and fungi. TBQ has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBQ is its versatility and ease of synthesis. TBQ can be synthesized using simple and inexpensive starting materials, and it can be easily modified to introduce new functional groups or improve its properties. However, TBQ has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to prepare solutions of TBQ at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for TBQ research, including:
1. Development of new TBQ derivatives with improved properties for specific applications.
2. Investigation of the mechanism of action of TBQ in more detail, including its interactions with specific enzymes and signaling pathways.
3. Development of new materials based on TBQ and its derivatives, with unique magnetic, optical, or catalytic properties.
4. Investigation of the potential use of TBQ as a therapeutic agent for other diseases, such as bacterial or fungal infections.
5. Exploration of the use of TBQ in combination with other drugs or therapies to enhance their efficacy.
Conclusion:
In conclusion, TBQ is a versatile and promising chemical compound that has gained significant attention in scientific research. Its unique properties and potential applications in various fields make it an attractive target for further investigation. Further research is needed to fully understand the mechanism of action of TBQ and to develop new derivatives with improved properties for specific applications.

Synthesis Methods

TBQ can be synthesized through a simple one-pot reaction between 2-quinolinecarboxaldehyde and 2-tert-butylphenylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which forms the imine bond between the two reactants. The resulting product can be purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

TBQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TBQ has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. TBQ has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
In materials science, TBQ has been used as a building block for the synthesis of novel materials with unique properties. For example, TBQ has been incorporated into metal-organic frameworks (MOFs) to enhance their stability and catalytic activity. TBQ has also been used as a ligand in the synthesis of new coordination polymers with interesting magnetic and optical properties.

properties

Product Name

N-(2-tert-butylphenyl)-N-(2-quinolinylmethylene)amine

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C20H20N2/c1-20(2,3)17-9-5-7-11-19(17)21-14-16-13-12-15-8-4-6-10-18(15)22-16/h4-14H,1-3H3

InChI Key

OYBFMRJSFUSTRE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1N=CC2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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